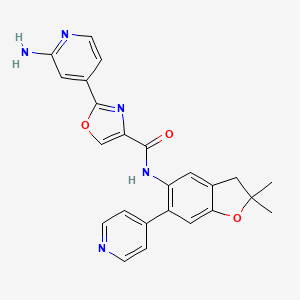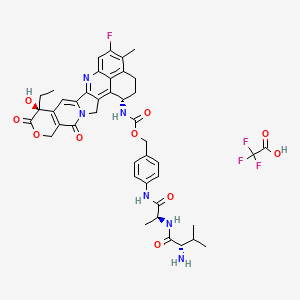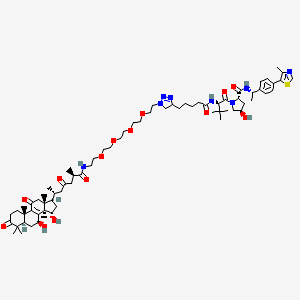
PD-L1 Inhibitor SWS1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SWS1, also known as short-wave-sensitive 1, is a visual pigment that mediates short-wavelength light transduction in vertebrates. It plays a crucial role in color vision by absorbing ultraviolet light and converting it into a neural signal. This compound is particularly important in the study of visual systems and photoreceptor functions in various organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SWS1 involves the conjugation of d-(+)-biotin to a PD-L1 inhibitor. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the conjugation process. The exact synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of SWS1 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using automated systems and stringent quality control measures. The compound is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
SWS1 undergoes various chemical reactions, including:
Oxidation: SWS1 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using reducing agents to yield reduced forms of SWS1.
Substitution: SWS1 can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SWS1 may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
SWS1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study photoreceptor functions and light transduction mechanisms.
Biology: Investigated for its role in visual systems and color vision in various organisms.
Medicine: Explored for its potential in developing treatments for visual disorders and enhancing visual performance.
Industry: Utilized in the development of optical devices and sensors that rely on short-wavelength light detection
Wirkmechanismus
SWS1 exerts its effects by absorbing ultraviolet light and initiating a phototransduction cascade. This process involves the activation of opsin proteins, which then trigger a series of molecular events leading to the conversion of light into electrical signals. These signals are processed by the brain to produce visual perception .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Short-Wave-Sensitive 2 (SWS2): Another visual pigment that absorbs short-wavelength light but is more sensitive to blue light.
Medium-Wave-Sensitive (RH2): Absorbs medium-wavelength light, primarily green.
Long-Wave-Sensitive (LWS): Absorbs long-wavelength light, primarily red.
Uniqueness of SWS1
SWS1 is unique in its ability to absorb ultraviolet light, making it particularly important for studying ultraviolet vision in various organisms. Its role in mediating short-wavelength light transduction distinguishes it from other visual pigments that absorb different wavelengths .
Eigenschaften
Molekularformel |
C47H53ClN6O5S |
|---|---|
Molekulargewicht |
849.5 g/mol |
IUPAC-Name |
N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C47H53ClN6O5S/c1-31-35(15-10-16-37(31)34-13-3-2-4-14-34)29-59-42-25-41(58-28-33-12-9-11-32(23-33)26-49)36(24-38(42)48)27-54-22-8-7-17-40(54)46(56)51-21-20-50-44(55)19-6-5-18-43-45-39(30-60-43)52-47(57)53-45/h2-4,9-16,23-25,39-40,43,45H,5-8,17-22,27-30H2,1H3,(H,50,55)(H,51,56)(H2,52,53,57)/t39-,40?,43-,45-/m0/s1 |
InChI-Schlüssel |
YCHPIMKSTJPEFJ-PXMSFUJDSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)Cl |
Kanonische SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)



![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)



![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)

![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)
